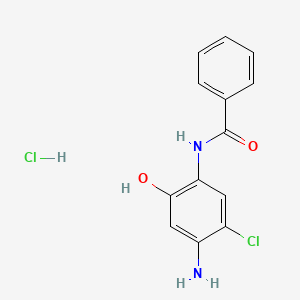![molecular formula C14H18O5 B14461008 Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate CAS No. 66411-83-4](/img/structure/B14461008.png)
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenyl group attached to an acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with 2-methylpropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-hydroxyphenylacetic acid and 2-methylpropanol.
Reduction: 2-(2-methylpropoxy)phenylmethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simpler ester with a similar structure but lacking the phenyl group.
Ethyl benzoate: An ester with a benzene ring, similar to the phenyl group in Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and an acetate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Eigenschaften
CAS-Nummer |
66411-83-4 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
methyl 2-[2-(2-methylpropoxycarbonyloxy)phenyl]acetate |
InChI |
InChI=1S/C14H18O5/c1-10(2)9-18-14(16)19-12-7-5-4-6-11(12)8-13(15)17-3/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
LZXUOJUYWQEJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)OC1=CC=CC=C1CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


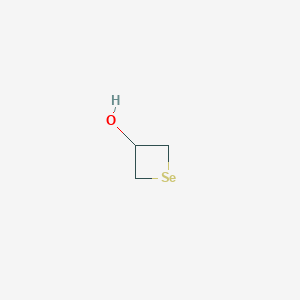
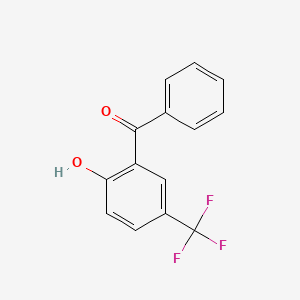
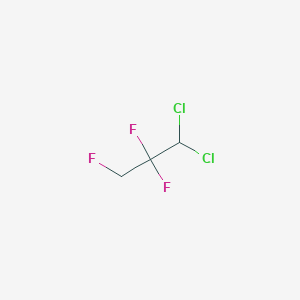
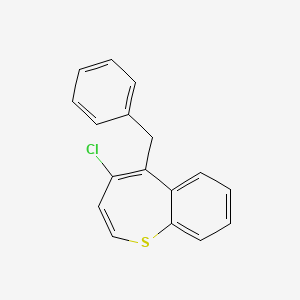
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

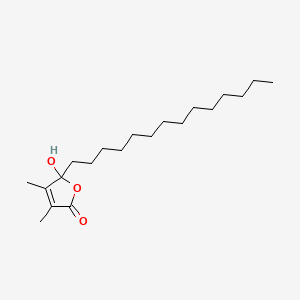
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
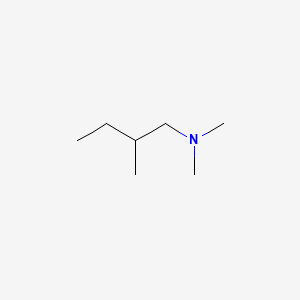
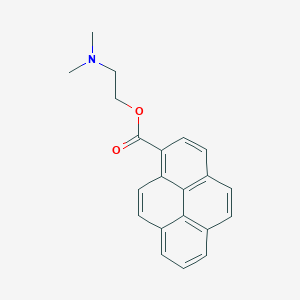
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)

